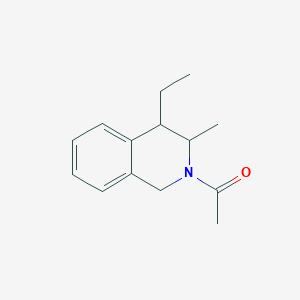
(4-Chlorophenyl)(5-hydroxycyclopent-1-en-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)(5-hydroxycyclopent-1-en-1-yl)methanone is an organic compound characterized by the presence of a chlorophenyl group and a hydroxycyclopentenyl group attached to a methanone moiety
Méthodes De Préparation
The synthesis of (4-Chlorophenyl)(5-hydroxycyclopent-1-en-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and cyclopent-1-en-1-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
(4-Chlorophenyl)(5-hydroxycyclopent-1-en-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include a variety of functionalized derivatives.
Applications De Recherche Scientifique
(4-Chlorophenyl)(5-hydroxycyclopent-1-en-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)(5-hydroxycyclopent-1-en-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: The exact pathways involved depend on the specific application and context, but can include signaling pathways related to inflammation, cell growth, and metabolism.
Comparaison Avec Des Composés Similaires
(4-Chlorophenyl)(5-hydroxycyclopent-1-en-1-yl)methanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as (4-Chlorophenyl)(cyclopent-1-en-1-yl)methanone and (4-Chlorophenyl)(5-hydroxycyclohex-1-en-1-yl)methanone share structural similarities.
Propriétés
Numéro CAS |
88738-08-3 |
|---|---|
Formule moléculaire |
C12H11ClO2 |
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
(4-chlorophenyl)-(5-hydroxycyclopenten-1-yl)methanone |
InChI |
InChI=1S/C12H11ClO2/c13-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)14/h2,4-7,11,14H,1,3H2 |
Clé InChI |
BQUHHDLLKDFQIS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=C1)C(=O)C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11885902.png)










